![molecular formula C22H26N2O4 B13127616 9,10-Anthracenedione, 1,5-bis[(4-hydroxybutyl)amino]- CAS No. 719306-62-4](/img/structure/B13127616.png)
9,10-Anthracenedione, 1,5-bis[(4-hydroxybutyl)amino]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,5-Bis((4-hydroxybutyl)amino)anthracene-9,10-dione is an anthracene-based derivative Anthracene derivatives are known for their diverse applications in various fields, including chemistry, biology, and medicine
Preparation Methods
The synthesis of 1,5-Bis((4-hydroxybutyl)amino)anthracene-9,10-dione involves several steps. One common method includes the reaction of 1,5-diaminoanthraquinone with 4-hydroxybutylamine under controlled conditions. The reaction typically occurs in a solvent such as ethanol or methanol, with the temperature maintained at around 60-80°C. The product is then purified using techniques like recrystallization or column chromatography .
Chemical Reactions Analysis
1,5-Bis((4-hydroxybutyl)amino)anthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in the formation of hydroquinone derivatives.
Scientific Research Applications
1,5-Bis((4-hydroxybutyl)amino)anthracene-9,10-dione has several scientific research applications:
Biology: The compound is studied for its potential as a fluorescent probe in biological imaging due to its strong fluorescence properties.
Industry: It is used in the development of dyes and pigments due to its vibrant color and stability.
Mechanism of Action
The mechanism of action of 1,5-Bis((4-hydroxybutyl)amino)anthracene-9,10-dione involves its interaction with cellular components. In biological systems, it can intercalate with DNA, disrupting the function of topoisomerase enzymes, which are crucial for DNA replication and transcription. This disruption can lead to cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
1,5-Bis((4-hydroxybutyl)amino)anthracene-9,10-dione can be compared with other anthraquinone derivatives such as:
Mitoxantrone: Known for its use as an anticancer agent, it shares a similar mechanism of action involving DNA intercalation and topoisomerase inhibition.
Ametantrone: Another anticancer agent with structural similarities, used in the treatment of various cancers.
1,4-Bis(amino)anthracene-9,10-dione: This compound is studied for its potential lower cardiotoxicity compared to other anthraquinone derivatives.
1,5-Bis((4-hydroxybutyl)amino)anthracene-9,10-dione stands out due to its unique substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
719306-62-4 |
|---|---|
Molecular Formula |
C22H26N2O4 |
Molecular Weight |
382.5 g/mol |
IUPAC Name |
1,5-bis(4-hydroxybutylamino)anthracene-9,10-dione |
InChI |
InChI=1S/C22H26N2O4/c25-13-3-1-11-23-17-9-5-7-15-19(17)21(27)16-8-6-10-18(20(16)22(15)28)24-12-2-4-14-26/h5-10,23-26H,1-4,11-14H2 |
InChI Key |
QIFUMBRZQXQVRL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)NCCCCO)C(=O)C3=C(C2=O)C(=CC=C3)NCCCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


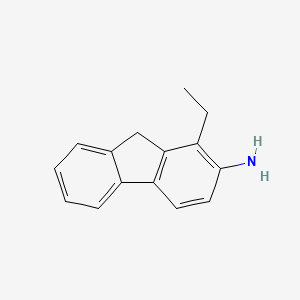
![5-Methylpyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B13127538.png)
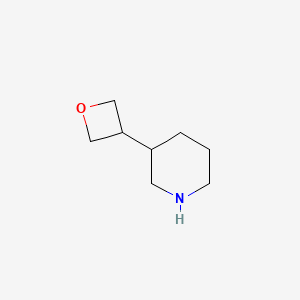

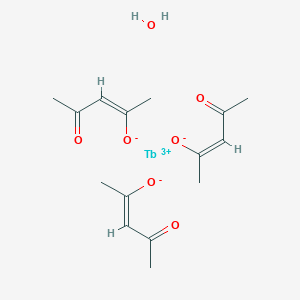

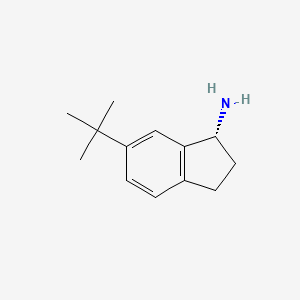

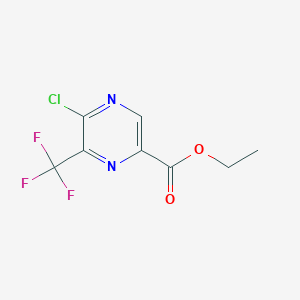

![2,6,9-Triaza-spiro[3.6]decane-6,9-dicarboxylicacidbenzylestertert-butylester](/img/structure/B13127608.png)

![6-Fluoro-3-iodo-3H-pyrrolo[2,3-b]pyridine](/img/structure/B13127632.png)

